4-Amino-2-bromophenol
Overview
Description
4-Amino-2-bromophenol is an organic compound with the molecular formula C6H6BrNO. It is a derivative of phenol, where the hydroxyl group is substituted with an amino group at the fourth position and a bromine atom at the second position. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .
Scientific Research Applications
4-Amino-2-bromophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development and as a building block for bioactive molecules.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
Target of Action
It has been used as a reactant in the synthesis of various compounds, suggesting that its targets may vary depending on the specific biochemical context .
Mode of Action
It has been used as a reactant in several chemical reactions, including the suzuki-miyaura reaction and copper-catalyzed oxidative amination of benzoxazoles and related azoles via c-h and c-n bond activation . These reactions suggest that 4-Amino-2-bromophenol can interact with its targets through bond formation and cleavage, leading to changes in the molecular structure of the targets .
Biochemical Pathways
It has been used in the synthesis of various compounds, indicating that it may influence multiple biochemical pathways depending on the specific context .
Result of Action
Given its use in the synthesis of various compounds, it can be inferred that its action results in the formation of new molecular structures .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to be soluble in hot ethanol and chloroform , suggesting that its action may be influenced by the solvent environment. Additionally, it is recommended to be stored at 2-8°C , indicating that temperature can affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Amino-2-bromophenol can be synthesized through several methods. One common approach involves the bromination of phenol followed by nitration and subsequent reduction. The steps are as follows:
Bromination: Phenol is treated with bromine in the presence of a solvent like acetic acid to yield 2-bromophenol.
Nitration: The 2-bromophenol is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 4-bromo-2-nitrophenol.
Industrial Production Methods: In industrial settings, the production of this compound often involves similar steps but on a larger scale. The use of continuous flow reactors and automated systems ensures higher yields and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-bromophenol undergoes various chemical reactions, including:
Substitution Reactions: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to form corresponding amines.
Coupling Reactions: It can undergo coupling reactions with diazonium salts to form azo compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and hydrogen gas in the presence of catalysts are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of alkylated or acylated derivatives.
Comparison with Similar Compounds
- 2-Amino-4-bromophenol
- 4-Bromo-2-aminophenol
- 2-Amino-5-bromophenol
Comparison: 4-Amino-2-bromophenol is unique due to the specific positioning of the amino and bromine groups, which imparts distinct chemical and biological properties. Compared to its isomers, it may exhibit different reactivity and selectivity in chemical reactions. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
IUPAC Name |
4-amino-2-bromophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c7-5-3-4(8)1-2-6(5)9/h1-3,9H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQJZWGBFZAUEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30560309 | |
Record name | 4-Amino-2-bromophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30560309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16750-67-7 | |
Record name | 4-Amino-2-bromophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16750-67-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-2-bromophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30560309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-2-bromophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.